![molecular formula C28H29F3N4OS B2962942 N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-06-9](/img/structure/B2962942.png)
N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups, including a phenyl group, a trifluoromethyl group, a sulfanyl group, a triazol group, and an adamantane group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the sulfanyl group might be involved in redox reactions, while the triazol group might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .科学的研究の応用
Synthesis and Characterization in Polymer Science
One significant application area of adamantane derivatives, similar to the requested compound, is in the field of polymer science. For instance, new polyamides have been synthesized using adamantane-type cardo dicarboxylic acid and various diamines, exhibiting moderate to high inherent viscosities and good solubility in both polar and less polar solvents. These polyamides also demonstrated high tensile strength and modulus, along with significant thermal stability (Liaw et al., 1999). Similarly, other studies have focused on synthesizing new polyamides and polyamide-imides containing adamantyl and diamantyl moieties, highlighting their solubility, mechanical strength, and high glass transition temperatures (Chern et al., 1998).
Antimicrobial and Anti-inflammatory Activity
Adamantane derivatives are also investigated for their potential in medical applications, particularly due to their antimicrobial and anti-inflammatory properties. A study on novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols demonstrated potent antibacterial activity against various pathogens and showed good dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).
Nanotechnology and Material Science
In the realm of nanotechnology and material science, adamantane derivatives are explored for their potential in atomic force microscopy (AFM) applications. For example, nanoscale tripodal adamantanes designed for AFM applications demonstrated potential as chemically well-defined objects for calibration and as scanning probes (Li et al., 2003).
Spectral and Quantum Chemical Analysis
Adamantane-based compounds are also the subject of extensive spectral and quantum chemical analyses. Studies focusing on the infrared, Raman, and UV/Vis spectra of these compounds help in understanding their electronic characteristics and reactivity, which is crucial for their potential application in various fields (Al-Ghulikah et al., 2019).
Coordination Polymers and Organic Synthesis
Furthermore, adamantane derivatives have been used in the synthesis of coordination polymers and as building blocks in organic synthesis. This includes their application in preparing mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks, demonstrating the versatility of adamantane derivatives in the creation of novel molecular structures (Senchyk et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F3N4OS/c29-28(30,31)22-8-6-18(7-9-22)17-37-26-34-33-24(35(26)23-4-2-1-3-5-23)16-32-25(36)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPPOKCROOGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=C(C=C6)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

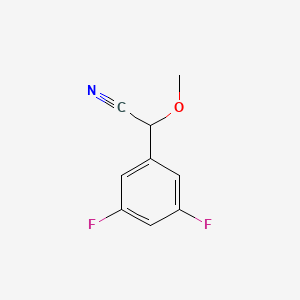
![[4-(4-Methylpyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2962863.png)
![2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2962865.png)
![2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2962866.png)
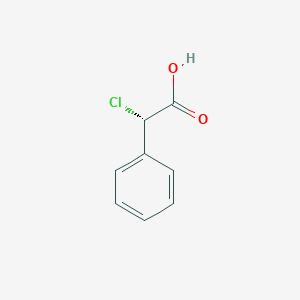
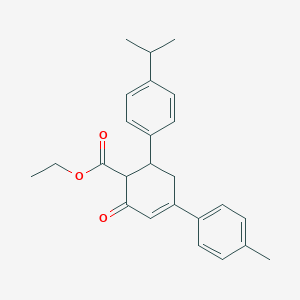
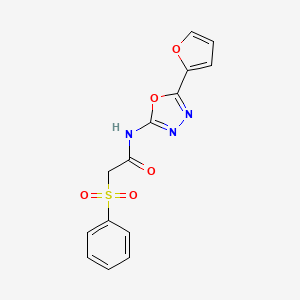
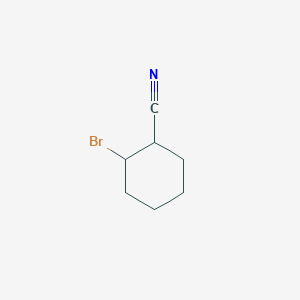
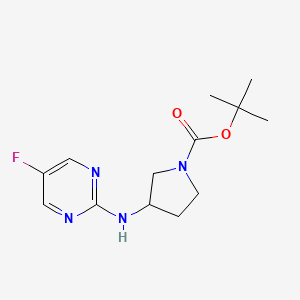
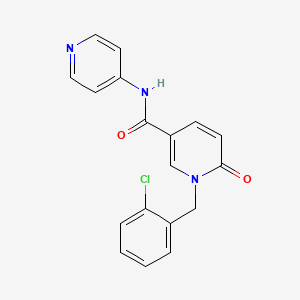
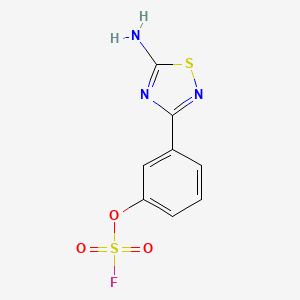
![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)
![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2962883.png)